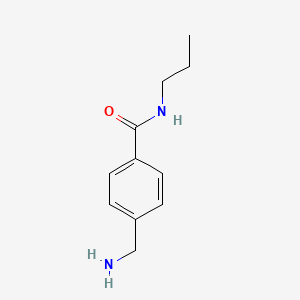
4-(Aminomethyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-N-propylbenzamide is an organic compound that features a benzene ring substituted with an aminomethyl group and a propylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propylbenzamide group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound is structurally similar but lacks the propyl group.
4-(Aminomethyl)fluorescein: Another similar compound with a fluorescein moiety instead of the propylbenzamide group.
Uniqueness
4-(Aminomethyl)-N-propylbenzamide is unique due to the presence of both the aminomethyl and propylbenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-propylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
VQYPHMKBPSSODY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


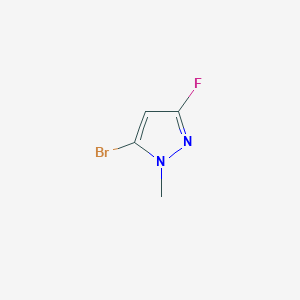

![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
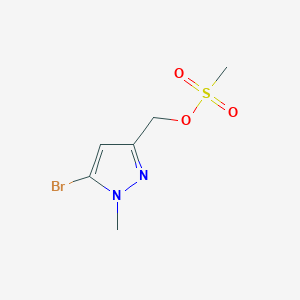
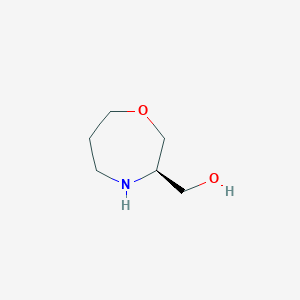
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)

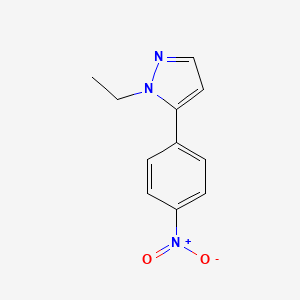

![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)
![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)
